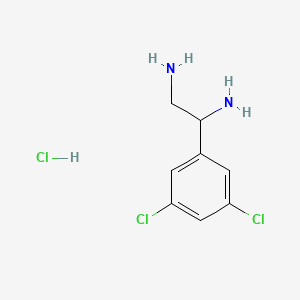![molecular formula C12H18O4 B13683540 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C11H16O4 It is a derivative of benzene, featuring methoxy and methoxymethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1,2-dimethoxybenzene.
Alkylation: The benzene derivative undergoes alkylation with an appropriate alkylating agent, such as 2-(methoxymethoxy)ethyl chloride, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques like distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxybenzene: Lacks the methoxymethoxyethyl group, making it less complex and potentially less versatile in applications.
1,2-Dimethoxy-4-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of a methoxymethoxyethyl group, leading to different chemical properties and reactivity.
4-Ethyl-1,2-dimethoxybenzene: Contains an ethyl group instead of a methoxymethoxyethyl group, resulting in different physical and chemical characteristics.
Uniqueness
1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene is unique due to the presence of both methoxy and methoxymethoxyethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1,2-dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C12H18O4/c1-13-9-16-7-6-10-4-5-11(14-2)12(8-10)15-3/h4-5,8H,6-7,9H2,1-3H3 |
Clave InChI |
LVVCMYOLXPFMOH-UHFFFAOYSA-N |
SMILES canónico |
COCOCCC1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
![6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
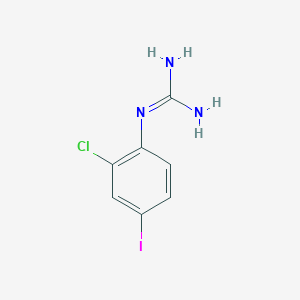

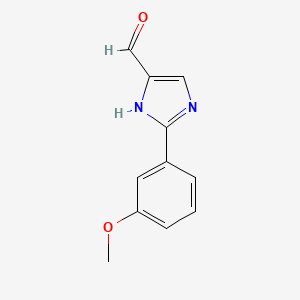
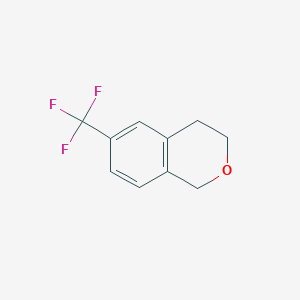
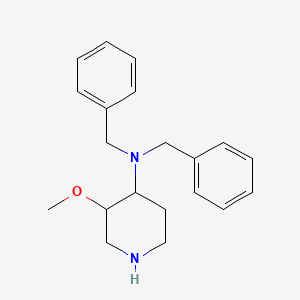
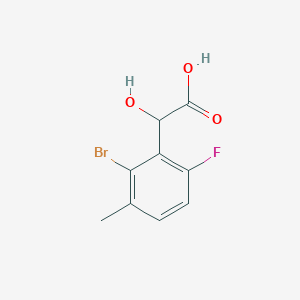
![[5-[3-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13683518.png)


![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)
